molecular formula C25H21F3N2O5 B11543215 Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11543215
M. Wt: 486.4 g/mol
InChI Key: VZPWFMJZAKCGLW-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed amination reactions, where various fused heteroaryl amines are coupled with halogenated precursors . The reaction conditions often involve the use of catalytic tris(dibenzylideneacetone)dipalladium, BINAP, and cesium carbonate in solvents like toluene, followed by reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is being investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities .

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation.

Properties

Molecular Formula

C25H21F3N2O5

Molecular Weight

486.4 g/mol

IUPAC Name

methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H21F3N2O5/c1-33-24(32)22-20(13-9-10-18-19(11-13)35-12-34-18)21-16(7-4-8-17(21)31)30(23(22)29)15-6-3-2-5-14(15)25(26,27)28/h2-3,5-6,9-11,20H,4,7-8,12,29H2,1H3

InChI Key

VZPWFMJZAKCGLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=CC=C5C(F)(F)F)N

Origin of Product

United States

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